N-(3-(Dimethylamino)-1-((4-methylphenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Overview
Description
N-(3-(Dimethylamino)-1-((4-methylphenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a useful research compound. Its molecular formula is C13H19N5O2S and its molecular weight is 309.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 2‐substituted‐1,3,5,2‐triazaphosphorines
The reaction of N-thioamido amidines with phosphoramide derivatives highlights a method for creating 1,3,5,2λ3-triazaphosphorines, a class of compounds useful in various chemical studies, showcasing the versatility of reactions involving dimethylamino groups (Raouafi et al., 2009).
Water-soluble Neurokinin-1 Receptor Antagonist
The development of a water-soluble neurokinin-1 receptor antagonist, featuring a 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, illustrates the application of dimethylamine in the synthesis of biologically active compounds with potential therapeutic uses (Harrison et al., 2001).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds incorporating a thiazolo[3,2‐a]benzimidazole moiety via the reaction with dimethylformamide-dimethylacetal demonstrates the use of dimethylamino groups in heterocyclic chemistry, contributing to the diversity of synthetic strategies for complex molecules (Abdel‐Aziz et al., 2008).
Synthesis of Benzoxazasiloles
The synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole showcases the incorporation of dimethylamino groups in the formation of silicon-containing heterocycles, contributing to the field of organosilicon chemistry (Nikonov et al., 2021).
Properties
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1-(4-methylphenyl)sulfonyl-1,2,4-triazole-3,5-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-10-6-8-11(9-7-10)21(19,20)18-13(17(4)5)14-12(15-18)16(2)3/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUHTCVLRZDSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)N(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131597 | |
Record name | N3,N3,N5,N5-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478032-12-1 | |
Record name | N3,N3,N5,N5-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478032-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N3,N3,N5,N5-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.